molecular formula C10H7N3O2 B13916175 6-(Pyridin-4-yl)pyrimidine-4-carboxylic acid

6-(Pyridin-4-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13916175
M. Wt: 201.18 g/mol
InChI Key: QYRWZGXLGJBVQT-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yl)pyrimidine-4-carboxylic acid is a high-value chemical scaffold for research and development, particularly in medicinal and agricultural chemistry. This compound features a pyrimidine core substituted with a carboxylic acid group and a pyridin-4-yl ring, a structural motif present in molecules with demonstrated biological activity. Recent scientific studies on closely related analogues highlight the research potential of this chemical class. For instance, pyrimidine-carboxylic acid derivatives have been investigated as inhibitors of the bacterial enzyme TrmD, a promising target for novel antibiotics . Furthermore, certain 6-aminopyrimidine-4-carboxylic acid esters have been patented for their use as herbicides with a broad spectrum of weed control . Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules, such as amides, for docking studies and subsequent in vitro antimicrobial activity evaluation . The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-pyridin-4-ylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-10(15)9-5-8(12-6-13-9)7-1-3-11-4-2-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRWZGXLGJBVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 6-(Pyridin-4-yl)pyrimidine-4-carboxylic acid

General Synthetic Strategy

The synthesis of 6-(Pyridin-4-yl)pyrimidine-4-carboxylic acid typically involves the construction of the pyrimidine ring followed by functionalization at key positions. A common approach is to start from a suitably substituted pyrimidine precursor bearing a carboxylic acid group at the 4-position and a leaving group (e.g., chloro) at the 6-position, which is then displaced by a pyridin-4-yl nucleophile.

Key Synthetic Routes

Route A: Chloro-Pyrimidine Intermediate Coupling
  • Step 1: Preparation of 6-chloropyrimidine-4-carboxylic acid

    The starting material, 6-chloropyrimidine-4-carboxylic acid, can be synthesized by chlorination of pyrimidine-4-carboxylic acid derivatives using reagents like phosphorus oxychloride (POCl3) under heating conditions.

  • Step 2: Nucleophilic Aromatic Substitution

    The 6-chloro substituent is displaced by 4-aminopyridine or pyridin-4-yl nucleophiles under nucleophilic aromatic substitution conditions, often facilitated by heating or microwave irradiation. This step yields the target compound or its amide derivatives.

  • Step 3: Amide Coupling (if applicable)

    For derivatives, the carboxylic acid group can be activated and coupled with amines using coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) to form carboxamide analogues.

This route is exemplified in the synthesis of related pyrimidine carboxamides where 6-chloropyrimidine-4-carboxylic acid is coupled with various amines and nucleophiles to explore structure-activity relationships (SAR).

Route B: Multicomponent Cyclization Approach
  • A three-component reaction involving lithiated methoxyallene, nitriles, and carboxylic acids can be utilized to form functionalized pyridin-4-ol derivatives, which are precursors to pyrimidine derivatives.

  • The reaction proceeds via an aldol-type cyclization and subsequent tautomerization, yielding pyridin-4-ol intermediates that can be further functionalized to introduce the pyrimidine ring and carboxylic acid group.

  • Optimization of this method has led to high yields (up to 83%) of pyridin-4-ol derivatives, which can be converted to pyrimidine carboxylic acids by appropriate transformations.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome Yield (%) Reference
1 Chlorination of pyrimidine acid POCl3, heat 6-Chloropyrimidine-4-carboxylic acid Moderate to good
2 Nucleophilic substitution 4-Aminopyridine, heating or microwave 6-(Pyridin-4-yl)pyrimidine-4-carboxylic acid or amide derivatives Moderate to good
3 Amide coupling (optional) HATU, amines Pyrimidine-4-carboxamide derivatives Moderate to good
4 Multicomponent cyclization Lithiated methoxyallene, nitriles, carboxylic acids, TFA, TMSOTf, reflux Pyridin-4-ol intermediates convertible to pyrimidine derivatives Up to 83%

Detailed Research Findings and Analysis

Mechanistic Insights

  • The nucleophilic aromatic substitution at the 6-position of pyrimidine is facilitated by the electron-deficient nature of the pyrimidine ring, making the chloro substituent a good leaving group for displacement by nucleophiles such as 4-aminopyridine.

  • The multicomponent reaction involving methoxyallene and nitriles proceeds via an unusual “umpolung” reactivity where the alkoxyallene central carbon acts as a nucleophile attacking the carboxylate, followed by an intramolecular aldol-type cyclization. This mechanism allows construction of highly functionalized pyridine derivatives that serve as valuable intermediates.

Structure-Activity Relationship (SAR) Context

  • Although the primary focus here is the preparation of the acid itself, related studies on pyrimidine-4-carboxamide derivatives show that modifications at the 6-position (such as substitution with pyridin-4-yl) can significantly influence biological activity, underscoring the importance of precise synthetic control in this region.

Reaction Conditions and Optimization

  • Microwave-assisted nucleophilic substitution has been demonstrated to improve reaction times and yields in the displacement of the 6-chloro substituent.

  • Use of coupling reagents like HATU enables efficient formation of amide bonds from the carboxylic acid group under mild conditions, preserving sensitive functional groups.

  • The multicomponent cyclization method requires careful control of temperature and reagent stoichiometry, with trifluoroacetic acid (TFA) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) playing key roles in driving the cyclization to completion.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Advantages Limitations Reference
Chloro-pyrimidine intermediate Pyrimidine-4-carboxylic acid, POCl3 POCl3 chlorination, nucleophilic substitution with 4-aminopyridine, HATU coupling Straightforward, modular for derivatives Requires handling of POCl3, moderate yields
Multicomponent cyclization Lithiated methoxyallene, nitriles, carboxylic acids TFA, TMSOTf, reflux, acid work-up High yields, versatile intermediates Multi-step, sensitive to reagent purity

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-4-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

While the specific compound "6-(Pyridin-4-yl)pyrimidine-4-carboxylic acid" is not directly discussed in the provided search results, the research does highlight the applications and synthesis of related compounds, particularly 6-dialkylaminopyrimidine carboxamides and pyrimidine-4-carboxamide derivatives, which share structural similarities and have diverse biological activities .

Scientific Research Applications
Pyrimidine-4-carboxamide derivatives and related compounds have shown potential in several areas of scientific research:

  • Antimicrobial Activity: N-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-carboxamide displays a broad spectrum of antimicrobial activity . Molecular docking studies suggest these amides can inhibit the TrmD enzyme in Pseudomonas aeruginosa, indicating a potential mechanism of action. Further in vitro studies suggest that derivatives with 2-amino-6-methylpyridine in the amide substituent may have selectivity against Pseudomonas aeruginosa .
  • Antitubercular Activity: 6-Dialkylaminopyrimidine carboxamides have demonstrated activity against clinical Mycobacterium tuberculosis (Mtb) strains, with no observed cross-resistance to conventional antituberculosis drugs . Chemoproteomic analysis suggests that BCG_3193 and BCG_3827 are potential targets, though their function is unknown. These compounds did not show hypersensitivity against a cytochrome bd oxidase knockout mutant strain (cydKO) and retained activity against a QcrB mutant (qcrB A317T), suggesting a novel mechanism of action .
  • NAPE-PLD Inhibition: Pyrimidine-4-carboxamide derivatives have been optimized as inhibitors of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs) . One such inhibitor, termed LEI-401, showed favorable drug-like properties and decreased anandamide levels in neuronal cells and mouse brains . This suggests potential applications in studying the biological roles of NAPE-PLD and its enzymatic products in health and disease .
  • Aryl Hydrocarbon Receptor (AHR) Inhibition: 2-Hetarylpyrimidine-4-carboxamide compounds have been found to effectively inhibit AHR . These compounds may be used for the treatment or prophylaxis of cancer and other conditions where AHR ligands induce dysregulated immune responses, uncontrolled cell growth, or inflammatory responses .

Synthesis of Pyrimidine Carboxamides
The synthesis of these compounds typically involves coupling a carboxylic acid with an amine using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . For example, the synthesis of compounds 120 and 39 was achieved by coupling 6-chloropyrimidine-4-carboxylic acid with aniline, 4-methoxyaniline, and 4-aminopyridine, followed by nucleophilic displacement of the 6-chloro group with various amines .

Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand the impact of different substituents on the activity of pyrimidine-4-carboxamide derivatives:

  • Modifying the substituents at the central core of the scaffold can affect activity. For example, shuffling nitrogen atoms around the core ring or replacing the pyrimidine core with pyridine, pyrazine, or pyridazine analogues can alter activity .
  • Combining optimal substituents at different positions on the pyrimidine-4-carboxamide core can lead to increased potency. For example, combining a cyclopropylmethylamide at R1, an (R/ S)-3-phenylpiperidine at R2, and a morpholine or (R/ S)-3-hydroxypyrrolidine at R3 can result in compounds with varying degrees of NAPE-PLD inhibitory activity .

Data Tables
While the search results do not provide specific data tables for "6-(Pyridin-4-yl)pyrimidine-4-carboxylic acid", they do include SAR data for related compounds, which can be used as a reference . For example, Table 7 in shows the structure-activity relationship of pyrimidine-4-carboxamide derivatives as NAPE-PLD inhibitors, including IC50 values and confidence intervals.

Mechanism of Action

The mechanism of action of 6-(Pyridin-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Modifications and Physicochemical Properties

Substituents on the pyrimidine ring significantly influence solubility, stability, and biological activity. Below is a comparative table of key derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility/Stability Notes Reference
6-(Pyridin-4-yl)pyrimidine-4-carboxylic acid C₁₀H₇N₃O₂ 217.19 Pyridin-4-yl, carboxylic acid Likely polar; moderate aqueous solubility inferred from analogs
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid C₁₀H₆ClN₃O₂ 235.63 Cl, pyridin-3-yl, carboxylic acid Lipophilic due to Cl; stability under acidic conditions
6-(Trifluoromethyl)pyrimidine-4-carboxylic acid C₆H₃F₃N₂O₂ 192.10 CF₃, carboxylic acid High lipophilicity; poor aqueous solubility
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid C₁₁H₈N₂O₃ 216.19 OH, phenyl, carboxylic acid Tautomerism (keto-enol forms) affects reactivity
6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid C₈H₁₀N₄O₂ 194.19 Pyrrolidinyl, carboxylic acid Enhanced solubility in polar aprotic solvents

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) increase lipophilicity but reduce aqueous solubility, limiting bioavailability .
  • Amino substituents (e.g., pyrrolidinyl, tetrahydro-2H-pyran-4-yl) improve solubility and serve as handles for further derivatization .

Challenges :

  • Steric hindrance from bulky groups (e.g., tetrahydro-2H-pyran-4-yl) complicates coupling reactions, requiring optimized conditions .
  • Halogenated derivatives (e.g., 6-chloro analogs) demand controlled handling due to toxicity risks .

Insights :

  • Pyridinyl amides exhibit potent antimicrobial activity, with MIC values as low as 0.5 µM, attributed to enhanced membrane penetration and target binding .
  • Antitubercular carboxamides demonstrate sub-micromolar potency, likely due to interactions with mycobacterial enzymes .
  • Hydrophobic substituents (e.g., CF₃) improve target affinity but may increase off-target effects .

Biological Activity

6-(Pyridin-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound with significant biological potential, particularly in antimicrobial activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring at the 6-position and a carboxylic acid group at the 4-position of the pyrimidine ring, contributing to its unique chemical properties. Its molecular formula is C_10H_8N_2O_2, and it has a molecular weight of approximately 208.19 g/mol.

Biological Activities

Research highlights several biological activities associated with 6-(Pyridin-4-yl)pyrimidine-4-carboxylic acid:

  • Antimicrobial Activity :
    • The compound exhibits notable antimicrobial properties against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. Studies indicate that it can inhibit the TrmD enzyme in P. aeruginosa, which is crucial for bacterial survival .
    • A study found that derivatives of this compound showed broad-spectrum antimicrobial activity, with some exhibiting minimum inhibitory concentration (MIC) values as low as 6.25 μM against Mycobacterium abscessus .
  • Cytotoxic Effects :
    • Preliminary findings suggest that while the compound is effective against certain bacteria, it shows low cytotoxicity towards mammalian cell lines, indicating a potential therapeutic window for further development .
  • Mechanism of Action :
    • The mechanism by which 6-(Pyridin-4-yl)pyrimidine-4-carboxylic acid exerts its antimicrobial effects involves the inhibition of specific bacterial enzymes essential for protein synthesis .

Synthesis Methods

Several synthetic routes have been reported for producing 6-(Pyridin-4-yl)pyrimidine-4-carboxylic acid:

  • Peptide Coupling : Utilizing 1,1'-carbonyldiimidazole as a coupling agent has been shown to be effective in synthesizing various derivatives for enhanced biological activity .
  • Combinatorial Chemistry : The combination of pharmacophore fragments from different compounds has led to the development of a library of derivatives with diverse biological profiles .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds related to 6-(Pyridin-4-yl)pyrimidine-4-carboxylic acid, highlighting their unique features and potential biological activities:

Compound NameMolecular FormulaUnique Features
6-(Pyridin-3-yl)pyrimidine-4-carboxylic acidC_10H_8N_2O_2Different pyridine position affecting reactivity
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acidC_10H_8ClN_2O_2Chlorine substitution may enhance biological activity
6-(Morpholin-4-yl)pyrimidine-4-carboxylic acidC_11H_{12}N_4O_2Morpholine ring introduces different solubility properties

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound had varying degrees of antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The most active derivative showed an MIC value of 0.09 μM against E. coli and K. pneumoniae .
  • Inhibition Studies : Molecular docking studies have indicated that the compound can effectively bind to the active site of bacterial enzymes, suggesting a targeted mechanism of action that warrants further investigation .
  • Future Directions : Ongoing research aims to explore the structure–activity relationship (SAR) of this compound to optimize its efficacy and selectivity against specific microbial targets while minimizing toxicity to human cells .

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